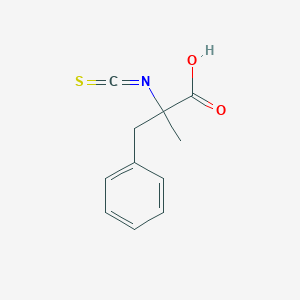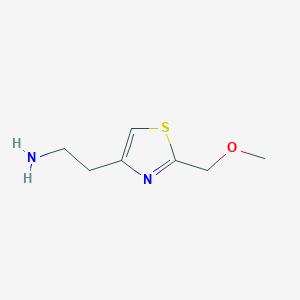
Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyrimidine-5-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like dimethylamine and ethyl chloroformate are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(dimethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl methacrylate
- Poly(2-(dimethylamino)ethyl methacrylate)
Uniqueness
Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate is unique due to its specific structure, which includes a pyrimidine ring with multiple functional groups. This structure allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
ethyl 2-[(dimethylamino)methyl]-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-5-16-11(15)9-6-12-10(7-14(3)4)13-8(9)2/h6H,5,7H2,1-4H3 |
Clave InChI |
VUIOYYOFNFLYGH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid](/img/structure/B13634969.png)



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)
